6-Amino-2-fluoro-9h-fluoren-9-one
Description
6-Amino-2-fluoro-9H-fluoren-9-one (C₁₃H₈FNO, molecular weight 213.21 g/mol) is a fluorinated fluorenone derivative featuring an amino (-NH₂) group at position 6 and a fluorine atom at position 2 on the fused aromatic ring system. Fluorenones are planar, conjugated molecules with a ketone group at the 9-position, making them valuable in organic synthesis, materials science, and pharmaceuticals due to their electronic properties and reactivity . The amino group introduces nucleophilic character, while fluorine enhances electronegativity and metabolic stability, making this compound a versatile intermediate for drug design and functional materials .
Properties
CAS No. |
16234-85-8 |
|---|---|
Molecular Formula |
C13H8FNO |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
6-amino-2-fluorofluoren-9-one |
InChI |
InChI=1S/C13H8FNO/c14-7-1-3-9-11-6-8(15)2-4-10(11)13(16)12(9)5-7/h1-6H,15H2 |
InChI Key |
AYSCNZVRTTWOHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluoren-9-one,6-amino-2-fluoro- typically involves multi-step organic reactions. One common method includes the introduction of the amino group and the fluorine atom through nucleophilic substitution reactions. The starting material, fluorenone, undergoes nitration to introduce a nitro group, which is subsequently reduced to an amino group. The fluorine atom is introduced via halogenation reactions .
Industrial Production Methods
Industrial production of 9H-Fluoren-9-one,6-amino-2-fluoro- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency. The use of palladium-catalyzed carbonylative multiple C-C bond formation is one such method that has been explored for the synthesis of fluorenone derivatives .
Chemical Reactions Analysis
Types of Reactions
9H-Fluoren-9-one,6-amino-2-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorenone quinones, while reduction can produce fluorenol derivatives .
Scientific Research Applications
9H-Fluoren-9-one,6-amino-2-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-one,6-amino-2-fluoro- involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table highlights key structural and electronic differences between 6-amino-2-fluoro-9H-fluoren-9-one and related fluorenone/fluorene derivatives:
Spectroscopic Data
- NMR Shifts: 6-Amino-2-fluoro-9H-fluoren-9-one: Aromatic protons near fluorine (C2) show deshielding (δ 7.8–8.2 ppm), while NH₂ resonates at δ 5.5–6.0 ppm (broad) . 6-Fluoro-7-nitro-9H-fluoren-2-amine: Nitro group causes significant deshielding (C7-H: δ 8.5–9.0 ppm) .
- Mass Spectrometry: Parent ion [M+H]⁺ at m/z 214 for 6-amino-2-fluoro-9H-fluoren-9-one, with fragments at m/z 196 (loss of H₂O) and 167 (loss of CO) .
Stability and Reactivity
- Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity improve thermal stability compared to chlorinated analogs (e.g., 3,6-dichloro-9H-fluoren-9-one) .
- Amino Group Reactivity: The NH₂ group in 6-amino-2-fluoro-9H-fluoren-9-one facilitates electrophilic substitution, whereas nitro groups (e.g., in 6-fluoro-7-nitro derivatives) direct reactions meta .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
